Cas no 2248321-07-3 (7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2248321-07-3x500.png)
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2248321-07-3
- EN300-6509235
- 7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid
-
- インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-4-5-7-8(10(16)17)13-14-9(7)15/h4-6H2,1-3H3,(H,13,14)(H,16,17)
- InChIKey: WOCWGKHRIURESZ-UHFFFAOYSA-N
- SMILES: O(C(N1C2C(=C(C(=O)O)NN=2)CCC1)=O)C(C)(C)C
計算された属性
- 精确分子量: 267.12190603g/mol
- 同位素质量: 267.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.5Ų
- XLogP3: 1.5
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509235-5.0g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 5g |
$2981.0 | 2023-05-29 | ||
Enamine | EN300-6509235-2.5g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 2.5g |
$2014.0 | 2023-05-29 | ||
Enamine | EN300-6509235-0.5g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 0.5g |
$987.0 | 2023-05-29 | ||
Enamine | EN300-6509235-10.0g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 10g |
$4421.0 | 2023-05-29 | ||
Enamine | EN300-6509235-0.05g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 0.05g |
$864.0 | 2023-05-29 | ||
Enamine | EN300-6509235-0.25g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 0.25g |
$946.0 | 2023-05-29 | ||
Enamine | EN300-6509235-1.0g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 1g |
$1029.0 | 2023-05-29 | ||
Enamine | EN300-6509235-0.1g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
2248321-07-3 | 0.1g |
$904.0 | 2023-05-29 |
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acidに関する追加情報
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2248321-07-3, known as 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydropyrazolopyridines, which are known for their potential as drug candidates due to their unique structural features and bioactivity profiles.
The tetrahydropyrazolo[3,4-b]pyridine core of this molecule is a bicyclic structure that combines the properties of pyrazole and pyridine rings. The presence of the (2-Methylpropan-2-yl)oxycarbonyl group at the 7-position introduces steric bulk and enhances the molecule's lipophilicity, which can improve its bioavailability. Additionally, the carboxylic acid group at the 3-position plays a crucial role in modulating the molecule's acidity and hydrogen bonding capabilities, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the potential of this compound as a lead structure for the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. The tetrahydropyrazolo[3,4-b]pyridine framework has also been shown to possess anti-inflammatory and antioxidant properties, further underscoring its therapeutic potential.
The synthesis of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazolopyridine core. Key steps include cyclization reactions to form the bicyclic structure and subsequent functionalization to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining high yields and purity.
In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models. Studies conducted in rats indicate that oral administration leads to rapid uptake and systemic distribution. The presence of the (2-Methylpropan-2-yl)oxycarbonyl group appears to enhance gut permeability without compromising metabolic stability. These findings suggest that this compound could serve as an effective orally administered drug candidate.
One area where this compound has shown particular promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research published in *Nature Communications* revealed that derivatives of this compound can modulate key pathways involved in amyloid-beta aggregation and tau phosphorylation. The carboxylic acid group at the 3-position was identified as critical for these effects, suggesting that further optimization could lead to more potent therapeutic agents.
From an environmental perspective, the synthesis and disposal of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid have been designed with sustainability in mind. Green chemistry principles have been incorporated into its production process to minimize waste and reduce energy consumption. Additionally, studies on its biodegradability indicate that it undergoes rapid microbial degradation under aerobic conditions.
In conclusion,7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structural features and promising pharmacological profile make it a valuable asset for researchers in academia and industry alike. As ongoing studies continue to uncover new applications for this compound,tetrahydropyrazolopyridines are poised to play a pivotal role in advancing modern medicine.
2248321-07-3 (7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid) Related Products
- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)
- 77439-76-0(3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- 1227577-65-2(6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile)
- 2229418-37-3(2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)
- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 1305323-10-7(Methyl 6-methoxy-1H-benzimidazole-4-carboxylate)
- 851987-96-7(N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)
- 1160999-24-5(9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)
- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)




